molecular formula C10H9N3O2 B1359281 4-(5-Oxazolyl)benzohydrazide CAS No. 886362-14-7

4-(5-Oxazolyl)benzohydrazide

Cat. No.: B1359281
CAS No.: 886362-14-7
M. Wt: 203.2 g/mol
InChI Key: ZHYJVYAAIVMXIW-UHFFFAOYSA-N
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Description

4-(5-Oxazolyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides and oxazole derivatives. It is characterized by the presence of an oxazole ring attached to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

4-(5-Oxazolyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Safety and Hazards

4-(5-Oxazolyl)benzohydrazide is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It is advised to be used only for R&D and not for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxazolyl)benzohydrazide typically involves the reaction of 4-formylbenzoic acid hydrazide with 5-aminooxazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxazolyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and benzohydrazide derivatives, which may exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 4-(5-Oxazolyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzohydrazide moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzohydrazide
  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzohydrazide
  • 4-(5-Chloro-1,3,4-oxadiazol-2-yl)benzohydrazide

Uniqueness

4-(5-Oxazolyl)benzohydrazide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYJVYAAIVMXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630614
Record name 4-(1,3-Oxazol-5-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-14-7
Record name 4-(5-Oxazolyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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